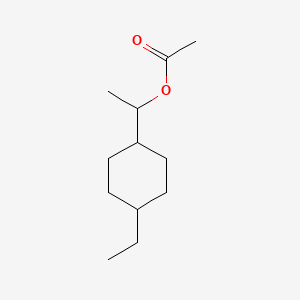

cis-1-(4-Ethylcyclohexyl)ethyl acetate

Description

cis-1-(4-Ethylcyclohexyl)ethyl acetate (CAS: 63573-94-4) is a cyclohexane derivative characterized by a cis-configuration ethyl group at the 4-position of the cyclohexyl ring and an ethyl acetate moiety. Its structure combines a sterically demanding cyclohexyl group with an ester functional group, conferring unique physicochemical properties such as moderate polarity and stereochemical specificity. This compound is primarily used in organic synthesis and material science, though its biological activity remains less explored compared to hydroxylated analogs .

Structure

3D Structure

Properties

CAS No. |

63573-94-4 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)ethyl acetate |

InChI |

InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |

InChI Key |

APEMNGQHJIUHFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of cis-1-(4-Ethylcyclohexyl)ethyl acetate typically involves the esterification of cis-1-(4-ethylcyclohexyl)ethanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1-(4-Ethylcyclohexyl)ethyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry:

cis-1-(4-Ethylcyclohexyl)ethyl acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .

Biology:

In biological research, this compound is used to study the effects of ester compounds on cellular processes. It serves as a model compound to investigate the metabolism and enzymatic breakdown of esters in living organisms .

Medicine:

Its structural features can be modified to create new pharmacologically active compounds .

Industry:

In the industrial sector, this compound is used as a fragrance ingredient in perfumes and personal care products. Its pleasant odor makes it a popular choice for enhancing the scent of various consumer goods .

Mechanism of Action

The mechanism of action of cis-1-(4-Ethylcyclohexyl)ethyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce the corresponding alcohol and acetic acid . These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Esters with Cyclohexyl Substituents

The compound’s closest analogs differ in substituent type, position, or stereochemistry. Key comparisons include:

Key Observations :

- Lack of hydroxyl groups (vs. Ethyl 2-(1-hydroxycyclohexyl)acetate) decreases polarity, making it less suitable for aqueous applications but more stable in non-polar environments .

Cyclohexane Derivatives with Alternative Functional Groups

Comparisons with non-ester cyclohexane derivatives highlight functional group effects:

| Compound Name | Functional Group | Key Properties |

|---|---|---|

| Cyclohexanone | Ketone | Higher reactivity (e.g., nucleophilic addition) |

| Cyclohexanol | Alcohol | Hydrogen bonding; higher melting point (~25°C) |

| cis-1-Isopropenyl-4-methylcyclohexane | Alkene + methyl group | Lower polarity; applications in fragrances |

Key Observations :

- The ester group in this compound provides intermediate polarity between cyclohexanol (polar) and hydrocarbon analogs (non-polar).

- Unlike cyclohexanone, the ester group is less electrophilic, favoring hydrolysis over nucleophilic attack .

Stereochemical and Positional Isomers

Stereochemistry and substituent position significantly influence properties:

Key Observations :

- The cis configuration may hinder molecular packing, leading to lower melting points compared to trans isomers.

- Positional isomerism (e.g., 4-ethyl vs. 3-substituted analogs) alters electronic effects and steric profiles, impacting reactivity .

Biological Activity

Cis-1-(4-Ethylcyclohexyl)ethyl acetate is a chemical compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its applications in various fields, including pharmaceuticals and agrochemicals. This article compiles findings from diverse studies to present a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula and is classified as an ester. Its structure consists of a cyclohexyl group substituted with an ethyl group, which contributes to its unique properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 32 µg/mL | Effective against Gram-negative bacteria |

| S. aureus | 16 µg/mL | Effective against Gram-positive bacteria |

| C. albicans | 64 µg/mL | Effective against fungal infections |

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses.

- Key Findings :

- Reduction in TNF-alpha and IL-6 levels.

- Potential mechanism involves the inhibition of NF-kB signaling pathways.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- Study Results :

- DPPH radical scavenging assay showed an IC50 value of 25 µg/mL, indicating strong antioxidant capacity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The results indicated that incorporating this compound into food products significantly reduced microbial load, extending shelf life without compromising quality.

Clinical Implications

Clinical trials are ongoing to assess the therapeutic potential of this compound in inflammatory diseases such as arthritis. Preliminary results suggest that it may reduce joint inflammation and pain in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.